3-Cyclopentene-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

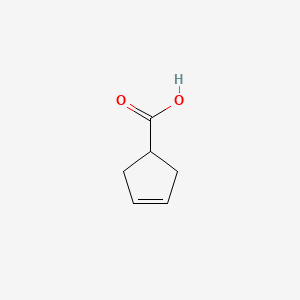

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSYDLITVYBCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357491 | |

| Record name | 3-Cyclopentene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7686-77-3 | |

| Record name | 3-Cyclopentene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7686-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopentene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclopentene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopentene-1-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Cyclopentene-1-carboxylic acid (CAS No. 7686-77-3), a versatile building block in organic synthesis with significant potential in pharmaceutical research and development. This document delves into its chemical and physical properties, outlines a representative synthetic protocol, explores its applications in medicinal chemistry, and provides essential safety and handling information for laboratory professionals.

Compound Identification and Physicochemical Properties

This compound is a cyclic carboxylic acid that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring both a carboxylic acid moiety and a reactive double bond within a five-membered ring, allows for a diverse range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7686-77-3 | [1][2] |

| Molecular Formula | C₆H₈O₂ | [3] |

| Molecular Weight | 112.13 g/mol | [3] |

| IUPAC Name | cyclopent-3-ene-1-carboxylic acid | [3] |

| Synonyms | Cyclopent-3-enecarboxylic acid | [3] |

| Appearance | Colorless to slightly yellow liquid or white to off-white crystalline solid | [4][5] |

| Boiling Point | 215 °C | |

| Density | ~1.084 g/mL at 25 °C | [5] |

| Refractive Index | ~1.469-1.470 | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and ether. | [4] |

Note: The physical state at room temperature may vary depending on purity.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various routes. One common approach involves the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings, followed by subsequent transformations. A representative synthetic pathway is outlined below.

Representative Synthetic Protocol

A plausible synthetic route to this compound can be conceptualized starting from readily available precursors. The following is a generalized procedure based on established organic chemistry principles.

Step 1: Diels-Alder Reaction The synthesis can commence with a Diels-Alder reaction between a suitable diene and a dienophile to construct the cyclopentene ring system with appropriate functional groups that can be converted to a carboxylic acid.

Step 2: Hydrolysis The ester functionality introduced in the Diels-Alder step can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Experimental Workflow: Synthesis of a Substituted Cyclopentene Carboxylic Acid

Caption: A generalized workflow for the synthesis of a substituted cyclopentene carboxylic acid, inspired by the synthesis of 3-methyl-3-cyclopentene-1-carboxylic acid[6].

Reactivity and Chemical Transformations

The bifunctional nature of this compound makes it a versatile substrate for a variety of chemical reactions:

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.

-

Reactions of the Alkene: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation, epoxidation) and oxidation reactions (e.g., ozonolysis).

Applications in Drug Discovery and Development

The cyclopentene carboxylic acid scaffold is a valuable pharmacophore in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them attractive candidates for drug development.

Anti-Inflammatory Agents

A prominent class of cyclopentene carboxylic acid derivatives are the cyclopentenone prostaglandins (cyPGs). These molecules are known to possess potent anti-inflammatory properties. Their mechanism of action often involves the covalent modification of key signaling proteins, such as those in the NF-κB pathway, through a Michael addition reaction.

Antiviral and Anticancer Activity

Certain derivatives of cyclopentene carboxylic acid have been investigated for their potential as antiviral and anticancer agents. The strained ring system and the presence of functional groups that can interact with biological targets contribute to their therapeutic potential.

Neuropathic Pain and Other CNS Disorders

More recently, cyclopentane carboxylic acid derivatives have been explored as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the treatment of neuropathic pain. The carboxylic acid moiety plays a crucial role in the binding of these inhibitors to the channel protein. For example, the replacement of a proline warhead with a cyclopentane carboxylic acid has been shown to significantly boost NaV1.7 potency in preclinical studies[7].

Logical Relationship: From Scaffold to Therapeutic Application

Caption: The central role of this compound as a scaffold for generating therapeutically relevant molecules.

Spectral Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the olefinic protons, the methine proton adjacent to the carboxylic acid, and the allylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carboxylic carbon, the olefinic carbons, and the aliphatic carbons of the cyclopentene ring. A literature reference for the ¹³C NMR spectrum in CDCl₃ is available[8].

-

IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate precautions in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram |

| Corrosive to metals | H290: May be corrosive to metals | Corrosion |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage | Corrosion |

| Serious eye damage/eye irritation | H318: Causes serious eye damage | Corrosion |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Exclamation Mark |

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant applications in the field of drug discovery. Its unique combination of a reactive alkene and a carboxylic acid functional group within a cyclic scaffold provides a platform for the development of a wide range of biologically active molecules. Researchers and drug development professionals should be aware of its potential as well as the necessary safety precautions for its handling.

References

- TCI EUROPE N.V. (2025). This compound - SAFETY DATA SHEET.

- Natural Micron Pharm Tech. (n.d.). This compound.

- BenchChem. (2025). The Multifaceted Biological Activities of Cyclopentene Carboxylic Acid Derivatives: A Technical Guide.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.

- Pharmaffiliates. (n.d.). 3,4-Dimethylcyclopent-3-ene-1-carboxylic Acid.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: this compound.

- ECHEMI. (n.d.). This compound SDS, 7686-77-3 Safety Data Sheets.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853756, this compound.

- ECHEMI. (n.d.). 7686-77-3, this compound Formula.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 7686-77-3. Retrieved from Tokyo Chemical Industry Co., Ltd. (APAC) website.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.

- Georganics. (n.d.). This compound - High purity | EN.

- The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- PubMed. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- Melchiorre, C. (1976). A New Synthesis of 3-Methyl-3-cyclopentene-1-carboxylic Acid and Derivatives.

- Stenutz, R. (n.d.). This compound.

- ResearchGate. (2025). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF.

- PubMed Central. (n.d.). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.

- The Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from The Royal Society of Chemistry website.

- Wikipedia. (n.d.). Cyclopentanecarboxylic acid.

- PharmaCompass. (n.d.). 3-cyclopentene carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. echemi.com [echemi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 3-Cyclopentene-1-carboxylic Acid: Properties, Synthesis, and Applications

Abstract: This guide provides a comprehensive technical overview of 3-Cyclopentene-1-carboxylic acid, a pivotal organic intermediate. It details the compound's fundamental physicochemical properties, molecular identifiers, and spectroscopic data. A significant focus is placed on a robust synthetic protocol via the Diels-Alder reaction, complete with a step-by-step methodology and purification techniques. The document further explores the chemical reactivity of its constituent functional groups—the carboxylic acid and the alkene—and highlights its critical role as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). Safety and handling protocols are also outlined to ensure its proper use in a laboratory and industrial setting. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed and practical understanding of this valuable compound.

Section 1: Physicochemical Properties and Identification

Molecular Identity

This compound is an organic compound featuring a five-membered cyclopentene ring functionalized with a carboxylic acid group.[1] Its unique structure, combining a reactive double bond and a versatile carboxylic acid, makes it a valuable intermediate in organic synthesis.[1]

-

IUPAC Name: cyclopent-3-ene-1-carboxylic acid[2]

-

Synonyms: 3-Cyclopentenecarboxylic acid, Cyclopent-3-enecarboxylic acid[3]

Physical and Chemical Properties

The compound typically appears as a clear, colorless to slightly yellow liquid.[3][7] A summary of its key physical properties is presented below.

| Property | Value | Source |

| Density | 1.084 g/mL at 25 °C | [3] |

| Boiling Point | 215 °C | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Refractive Index | n20/D 1.469 | [3] |

| pKa | 4.62 ± 0.20 (Predicted) | [3] |

| Storage Temperature | Refrigerator (+4°C) | [3] |

Spectroscopic Data

Structural confirmation of this compound is typically achieved through standard spectroscopic methods:

-

¹H NMR: Expected signals would include peaks for the vinyl protons of the double bond, the methine proton at the carboxyl-substituted carbon, and the allylic methylene protons.

-

¹³C NMR: The spectrum would show distinct signals for the carboxylic carbon, the two olefinic carbons, the methine carbon, and the two equivalent methylene carbons.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and a C=C stretch (around 1650 cm⁻¹).[2]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 112.13.

Section 2: Synthesis and Purification

The synthesis of this compound is often achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction. This classic method involves the reaction of a diene (cyclopentadiene) with a dienophile (acrylic acid). An alternative, high-yield synthesis starting from 1,4-dichloro-2-butene has also been reported in the literature.[9][10]

Detailed Experimental Protocol: Diels-Alder Approach

Principle: This synthesis relies on the reaction between freshly cracked cyclopentadiene and acrylic acid. Cyclopentadiene is generated by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. The subsequent reaction with acrylic acid proceeds to form the target molecule.

Protocol:

-

Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (~170 °C). The lower-boiling cyclopentadiene monomer (b.p. 41 °C) is distilled and collected in a flask cooled in an ice bath.

-

Diels-Alder Reaction: In a separate reaction vessel, dissolve acrylic acid in a suitable solvent like diethyl ether.

-

Slowly add the freshly prepared, chilled cyclopentadiene to the acrylic acid solution with continuous stirring. The reaction is exothermic and should be maintained at a low temperature (0-10 °C) to control the reaction rate and minimize side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Workup and Purification:

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield the final this compound as a clear liquid.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a highly versatile building block in organic synthesis.[1] Its reactivity can be directed at either the carboxylic acid group or the alkene.

Key Reactions

-

Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification (reaction with alcohols), amidation (reaction with amines to form amides), and reduction (to form the corresponding alcohol).

-

Alkene Reactions: The double bond is susceptible to various addition reactions, including hydrogenation (to form cyclopentanecarboxylic acid), halogenation (with Br₂ or Cl₂), and epoxidation.

Caption: Key reactive sites of this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the pharmaceutical industry.[3] Its most notable application is as a key starting material for the synthesis of dolasetron mesylate, an antiemetic agent used to prevent nausea and vomiting caused by chemotherapy.[3][11]

Beyond this specific application, its structure is valuable for creating complex chiral molecules and various heterocyclic compounds that are often the core of active pharmaceutical ingredients (APIs).[1] The compound's ability to introduce a constrained five-membered ring into a larger molecule is a useful tactic in medicinal chemistry for optimizing the pharmacological properties of a drug candidate. It is also used in the synthesis of specialty chemicals and polymer modifiers.[1]

Section 4: Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[2][8] It may also cause respiratory irritation.[2][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[8][13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid breathing vapor or mist. Prevent contact with skin, eyes, and clothing.[8][13] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store in a refrigerator.[3] Keep away from incompatible materials.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[8]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[8]

-

Section 5: Conclusion

This compound is a compound of significant utility in the fields of organic and medicinal chemistry. Its straightforward synthesis, combined with the dual reactivity of its functional groups, establishes it as a valuable and versatile precursor for a wide range of more complex molecules. Its established role in the synthesis of pharmaceuticals like dolasetron underscores its importance. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective application in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853756, this compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 7686-77-3, this compound. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 7686-77-3. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from [Link]

-

Schmid, G. H., & Wolkoff, A. W. (1967). Improved synthesis of this compound from 1,4-dichloro-2-butene. The Journal of Organic Chemistry, 32(1), 254–255. [Link]

-

Chemchart. (n.d.). This compound (7686-77-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

-

Dowd, P., & Schappert, R. (1980). Improved selectivity in the preparation of some 1,1-difunctionalized 3-cyclopentenes. High yield synthesis of 3-cyclopentenecarboxylic acid. The Journal of Organic Chemistry, 45(2), 343–345. [Link]

-

PharmaCompass. (n.d.). 3-cyclopentene carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

Sources

- 1. nmpharmtech.com [nmpharmtech.com]

- 2. This compound | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 7686-77-3,this compound | lookchem [lookchem.com]

- 4. This compound [stenutz.eu]

- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound - High purity | EN [georganics.sk]

- 7. This compound CAS 7686-77-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | 7686-77-3 [chemicalbook.com]

- 12. fishersci.it [fishersci.it]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-Cyclopentene-1-carboxylic acid IUPAC name and synonyms

An In-Depth Technical Guide to Cyclopent-3-ene-1-carboxylic Acid: Nomenclature, Synthesis, and Applications in Drug Development

Abstract

Cyclopent-3-ene-1-carboxylic acid is a pivotal organic intermediate characterized by a reactive five-membered ring and a carboxylic acid functional group. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and critical applications, particularly within the pharmaceutical industry. It serves as a resource for researchers, chemists, and drug development professionals, offering detailed protocols and mechanistic insights. The compound's primary role as a key building block in the synthesis of antiemetic drugs, such as Dolasetron Mesylate, underscores its significance. Furthermore, its utility extends to the creation of novel bioactive molecules and specialty chemicals, making it a compound of considerable interest in advanced organic synthesis.[1][2][3]

Nomenclature and Chemical Identification

A precise understanding of a compound's nomenclature and identifiers is fundamental for unambiguous communication in scientific research and regulatory affairs.

IUPAC Name

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) standards, is cyclopent-3-ene-1-carboxylic acid .[4][5] The numbering of the cyclopentene ring begins at the carbon atom bearing the carboxylic acid group, and proceeds towards the double bond, assigning the double bond the lowest possible locant, which in this case is '3'.

Synonyms and Common Names

In commercial and laboratory settings, several synonyms are frequently used. These include:

Chemical Identifiers

For database searching and regulatory tracking, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 7686-77-3 | [1][4][6] |

| PubChem CID | 853756 | [4][7] |

| EC Number | 616-404-0 | [4] |

| InChI | InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H,7,8) | [4][5] |

| InChIKey | XVSYDLITVYBCBD-UHFFFAOYSA-N | [4][5][8] |

| SMILES | C1C=CCC1C(=O)O | [4][7][8] |

Molecular Structure

The structure consists of a five-membered carbon ring with a single double bond and a carboxylic acid substituent.

Caption: Chemical structure of cyclopent-3-ene-1-carboxylic acid.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its formulation characteristics, and its safety profile.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [1][4] |

| Molecular Weight | 112.13 g/mol | [1][4][5] |

| Appearance | Clear colorless to slightly yellow liquid | [1][9] |

| Boiling Point | 215 °C (lit.) | [1][3] |

| Density | 1.084 g/mL at 25 °C (lit.) | [1][8] |

| Refractive Index (n20/D) | 1.469 (lit.) | [1] |

| pKa | 4.62 ± 0.20 (Predicted) | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Storage Temperature | Refrigerator (+4°C) | [1] |

Synthesis and Characterization

The synthesis of cyclopent-3-ene-1-carboxylic acid is a well-established process in organic chemistry, with several reported methods. An improved, high-yield synthesis starting from 1,4-dichloro-2-butene is frequently cited.[10][11]

Synthetic Pathway Overview

The reaction involves the formation of a cyclopentene ring through a cyclization reaction. The choice of starting materials and reagents is critical for achieving high yield and purity, avoiding polymerization or the formation of unwanted side products. The carboxylic acid functionality is typically introduced via a cyano intermediate followed by hydrolysis.

Caption: Generalized synthetic workflow for cyclopent-3-ene-1-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical literature.

Objective: To synthesize Cyclopent-3-ene-1-carboxylic acid with high purity.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

1,4-dichloro-2-butene (cis or trans)

-

Potassium hydroxide (KOH)

-

Ethanol (anhydrous)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Methodology:

-

Step 1: Alkylation. In a reaction vessel equipped with a stirrer and reflux condenser, dissolve sodium ethoxide in anhydrous ethanol. The use of an anhydrous solvent is critical to prevent premature hydrolysis of the ester.

-

Slowly add diethyl malonate to the solution at room temperature. This deprotonation step forms the nucleophilic malonate enolate.

-

Add 1,4-dichloro-2-butene dropwise to the reaction mixture. The reaction is exothermic and the temperature should be controlled to prevent side reactions. Reflux the mixture for several hours to ensure complete reaction.

-

Step 2: Work-up and Isolation of Intermediate. After cooling, neutralize the mixture and extract the product (diethyl cyclopent-3-ene-1,1-dicarboxylate) with diethyl ether. Wash the organic layer with brine and dry over anhydrous sodium sulfate. This removes water and inorganic salts, purifying the intermediate.

-

Step 3: Hydrolysis and Decarboxylation. The crude diester is refluxed with a solution of potassium hydroxide in ethanol/water. This saponification step hydrolyzes both ester groups to carboxylates.

-

Acidify the cooled reaction mixture with concentrated hydrochloric acid. This protonates the dicarboxylate and induces decarboxylation (loss of CO₂), which is driven by heating. The choice of a strong acid ensures complete protonation.

-

Step 4: Final Purification. The final product, cyclopent-3-ene-1-carboxylic acid, is extracted with an organic solvent. The product is then purified by vacuum distillation, which is necessary due to its relatively high boiling point.

Characterization and Quality Control

The identity and purity of the synthesized product must be validated.

-

FTIR Spectroscopy: Will show a characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).[4]

-

¹H NMR Spectroscopy: Provides a structural fingerprint, confirming the presence of vinyl, allylic, and methine protons with specific chemical shifts and coupling constants.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and purity of the final product.

Applications in Drug Development and Synthesis

The unique structure of cyclopent-3-ene-1-carboxylic acid, combining a reactive alkene and a versatile carboxylic acid, makes it a valuable precursor in medicinal chemistry.

Key Intermediate for Dolasetron Mesylate

The most prominent application is its role as a crucial intermediate in the manufacture of Dolasetron Mesylate.[1][3] Dolasetron is a serotonin 5-HT₃ receptor antagonist used to treat nausea and vomiting following chemotherapy or surgery. The cyclopentene core forms a key part of the final drug's complex polycyclic structure.

Versatile Synthetic Building Block

Beyond Dolasetron, this compound serves as a versatile building block for a range of active pharmaceutical ingredients (APIs).[2]

-

Synthesis of Chiral Molecules: The double bond can be functionalized to introduce stereocenters, leading to the synthesis of chiral drugs.[2]

-

Heterocyclic Chemistry: The carboxylic acid can be converted into various functional groups (amides, esters, etc.) to build complex heterocyclic scaffolds common in pharmaceuticals.[2]

-

Bioisosteres: The cyclopentane ring system is explored in drug design as a bioisostere for other cyclic structures, and the carboxylic acid can be replaced with isosteric groups like cyclopentane-1,3-diones to improve pharmacokinetic properties.[12]

Caption: Key application pathways for cyclopent-3-ene-1-carboxylic acid in synthesis.

Safety, Handling, and Storage

Proper handling and storage are essential due to the compound's hazardous properties.

GHS Hazard Classification

-

Skin Corrosion/Irritation: Category 1C or 2. Causes severe skin burns and irritation.[13][14]

-

Serious Eye Damage/Irritation: Category 1 or 2. Causes serious eye damage.[13][14]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[13][14]

-

Corrosive to Metals: Category 1.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[15][16]

-

PPE: Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[13][16]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][14] Recommended storage is under refrigeration (+4°C).[1]

-

Incompatibilities: Keep away from strong oxidizing agents and bases.

-

Stability: The compound is stable under recommended storage conditions.[13]

Conclusion

Cyclopent-3-ene-1-carboxylic acid is more than a simple cyclic molecule; it is a highly valuable and versatile intermediate in the landscape of modern organic synthesis and drug development. Its established role in the production of Dolasetron and its potential for creating a wide array of other complex molecules ensure its continued relevance. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for any scientist or researcher aiming to leverage its synthetic potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 853756, this compound. Available at: [Link]

-

LookChem (n.d.). Cas 7686-77-3, this compound. Available at: [Link]

-

Georganics (n.d.). This compound - High purity. Available at: [Link]

-

Home Sunshine Pharma (n.d.). This compound CAS 7686-77-3. Available at: [Link]

-

Stenutz (n.d.). This compound. Available at: [Link]

-

PharmaCompass (n.d.). 3-cyclopentene carboxylic acid | Drug Information. Available at: [Link]

-

Natural Micron Pharm Tech (n.d.). This compound. Available at: [Link]

- Schmid, G. H., & Wolkoff, A. W. (1967). Improved synthesis of this compound from 1,4-dichloro-2-butene. The Journal of Organic Chemistry.

-

Fisher Scientific (2025). SAFETY DATA SHEET - this compound. Available at: [Link]

-

Pharmaffiliates (n.d.). 3,4-Dimethylcyclopent-3-ene-1-carboxylic Acid. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24729733, 1-(Ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid. Available at: [Link]

-

Chemchart (n.d.). This compound (7686-77-3). Available at: [Link]

- The Journal of Organic Chemistry (n.d.). High yield synthesis of 3-cyclopentenecarboxylic acid.

-

Fisher Scientific (n.d.). TCI America™ this compound 97.0+%. Available at: [Link]

- The Royal Society of Chemistry (2007). Supplementary Material (ESI)

-

ResearchGate (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Available at: [Link]

Sources

- 1. Cas 7686-77-3,this compound | lookchem [lookchem.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. This compound | 7686-77-3 [chemicalbook.com]

- 4. This compound | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-cyclopentene carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound - High purity | EN [georganics.sk]

- 7. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. This compound [stenutz.eu]

- 9. This compound CAS 7686-77-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.it [fishersci.it]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Reactivity and Stability of 3-Cyclopentene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered 3-Cyclopentene-1-carboxylic acid as a pivotal building block in complex organic synthesis, particularly within the pharmaceutical industry. Its unique combination of a reactive alkene and a versatile carboxylic acid moiety, housed within a conformationally constrained five-membered ring, presents both opportunities and challenges. This guide is born out of the necessity for a consolidated, in-depth technical resource that moves beyond surface-level data sheets. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity and stability of this important synthetic intermediate. Our focus will be on the "why" behind the "how," offering field-proven insights into its chemical behavior and practical guidance for its effective utilization.

Structural and Physicochemical Profile

This compound (C₆H₈O₂) is a colorless to slightly yellow liquid with a molecular weight of 112.13 g/mol .[1][2] Its structure features a five-membered carbocyclic ring containing a single double bond and a carboxylic acid functional group.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Boiling Point | 215 °C (lit.) | |

| Density | 1.084 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.469 (lit.) | |

| pKa | 4.62 ± 0.20 (Predicted) | [2] |

The molecule's reactivity is dictated by two primary functional groups: the carboxylic acid and the endocyclic double bond. This duality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, notably as a precursor to the antiemetic drug Dolasetron.[2]

Reactivity Profile: A Tale of Two Functional Groups

The chemical behavior of this compound is a fascinating interplay between the electrophilic nature of the carboxylic acid's carbonyl group and the nucleophilic character of the carbon-carbon double bond.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a hub for a variety of transformations, primarily involving nucleophilic acyl substitution.

Esterification is a fundamental reaction for modifying the carboxylic acid, often to protect it or to introduce a group that can be further functionalized.

Mechanism: The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a common method. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[3]

Sources

3-Cyclopentene-1-carboxylic acid safety, handling, and MSDS

An In-depth Technical Guide to the Safe Handling of 3-Cyclopentene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Core Hazard Profile

This compound (CAS No. 7686-77-3) is a versatile intermediate in organic synthesis, notably in the production of pharmaceuticals like dolasetron mesylate[1]. It is a clear, colorless to slightly yellow liquid with a molecular weight of 112.13 g/mol [2][3]. While essential for certain synthetic pathways, its handling demands a rigorous understanding of its hazardous properties. The primary risks associated with this compound are its corrosivity to metals and severe irritant or corrosive effects on skin, eyes, and the respiratory tract[2][4][5]. This guide provides a comprehensive framework for its safe handling, storage, and emergency management, grounded in the principles of chemical safety and risk mitigation.

A conservative approach to handling is imperative; due to variations in classification among suppliers, it is prudent to treat this chemical as capable of causing severe skin burns and serious eye damage[2][4][5].

| Property | Value | Source |

| CAS Number | 7686-77-3 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₈O₂ | [2][3] |

| Molecular Weight | 112.13 g/mol | [2][3][4] |

| Appearance | Clear colorless to slightly yellow liquid | [1][7] |

| Boiling Point | 215 °C (lit.) | [1][8] |

| Density | 1.084 - 1.10 g/mL at 25 °C | [1][4][8] |

| Flash Point | >101 °C / >230 °F | [1][7] |

| Refractive Index | ~1.469 - 1.47 | [1][4][7][8] |

Section 2: The Chemistry of Risk - Reactivity and Incompatibilities

The carboxylic acid functional group is the primary driver of this compound's hazardous reactivity.

-

Corrosivity: As an acid, it can react with and corrode certain metals, producing flammable hydrogen gas. This reactivity is the basis for its classification as "Corrosive to metals, Category 1 (H290)"[2][4][9]. Therefore, it must only be stored in original or designated corrosive-resistant containers[9].

-

Incompatibility with Bases: It will undergo an exothermic neutralization reaction with bases (e.g., sodium hydroxide, amines). If uncontrolled, this can generate significant heat, leading to pressure buildup in closed systems.

-

Incompatibility with Oxidizing Agents: Strong oxidizing agents can react vigorously with the compound, which contains a C=C double bond and is an organic material, potentially leading to a fire or explosion.

-

Hazardous Decomposition: Under fire conditions, thermal decomposition will produce carbon monoxide (CO) and carbon dioxide (CO₂)[4][10].

Section 3: Hierarchy of Controls - A Systematic Approach to Safety

Effective management of this compound relies on a multi-layered safety strategy known as the Hierarchy of Controls. This approach prioritizes systemic controls over individual reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes risk management strategies.

-

Engineering Controls (Primary Barrier): All work involving this chemical must be conducted in a certified chemical fume hood to control vapor inhalation[4][11]. A safety shower and eyewash station must be readily accessible and tested regularly[4].

-

Administrative Controls (Procedural Safety): Access to the chemical should be restricted to trained personnel. Areas where it is used must be clearly marked. Adhere strictly to the Standard Operating Protocols outlined below.

-

Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for robust engineering controls but is essential to protect from direct contact.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards[5][11][12].

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure gloves are inspected before use and changed frequently, especially after contact[5][11].

-

Respiratory Protection: If there is a risk of inhalation despite engineering controls (e.g., during a large spill), a NIOSH-approved respirator or self-contained breathing apparatus should be used[4][13].

-

Section 4: Standard Operating Protocol (SOP) for Routine Handling

This protocol outlines the minimum required steps for safely handling this compound in a laboratory setting.

-

Preparation & Pre-Handling Check:

-

Verify the fume hood is operational and the sash is at the appropriate working height.

-

Ensure the safety shower and eyewash station are unobstructed.

-

Don all required PPE as specified in Section 3.

-

Prepare all necessary equipment (glassware, stir bars, reagents) and place them within the fume hood to minimize movement.

-

Have spill cleanup materials (absorbent pads, neutralizer like sodium bicarbonate for acidic spills) readily available.

-

-

Dispensing the Chemical:

-

Secure the source container within the fume hood.

-

Slowly open the container, being mindful of any potential pressure differential.

-

Carefully pour the required amount into a stable secondary container (e.g., a beaker or graduated cylinder). Avoid splashing.

-

Promptly and securely close the source container.

-

-

Use in Reaction:

-

When adding the acid to a reaction mixture, do so slowly and in a controlled manner, especially if the reaction is exothermic.

-

Maintain constant vigilance over the reaction, monitoring for any unexpected changes in temperature, pressure, or color.

-

-

Post-Handling:

Section 5: Emergency Protocols - Spill & Exposure Response

Immediate and correct response to an emergency is critical to mitigating harm.

Spill Management

Caption: Decision workflow for responding to a chemical spill.

Minor Spill (Inside a Fume Hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite[6].

-

Once absorbed, collect the material into a suitable, labeled container for hazardous waste disposal[6].

-

Clean the spill area thoroughly.

Major Spill (Outside a Fume Hood or Large Volume):

-

Evacuate the area immediately. Alert all personnel and the lab supervisor[4].

-

If safe to do so, close the doors to the affected area to contain vapors.

-

Call your institution's emergency response number (e.g., Environmental Health & Safety). Do not attempt to clean up a large spill without specialized training and equipment[6].

First Aid & Exposure Response

In any case of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.

-

Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing. Call a poison center or physician immediately[4]. If breathing is difficult or stops, trained personnel should provide artificial respiration or oxygen[3][11].

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes[3][4][5]. Call a physician immediately[4].

-

Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes[4][5]. Call a poison center or physician immediately[4].

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting[4][9]. Call a poison center or physician immediately[4].

Section 6: Storage & Waste Management

-

Storage: Store in the original, tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area[3][5][6]. The storage area should be locked[4][5]. Store away from incompatible materials, particularly bases and strong oxidizing agents[4][6]. Some suppliers recommend storage under an inert gas[4].

-

Waste Disposal: All waste containing this chemical is considered hazardous. It must be disposed of in accordance with all local, regional, and national regulations[4][5]. Do not discharge into sewer systems[12]. Collect waste in clearly labeled, sealed containers and arrange for disposal through a licensed chemical waste disposal company[4][12].

Section 7: Transportation

This compound is regulated for transport. It is classified under UN 3265, "CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S." with a hazard class of 8 (Corrosive substances)[4]. All packaging and labeling must comply with the relevant transport regulations (e.g., DOT, IATA, IMDG).

Section 8: Regulatory & Toxicological Data Summary

-

GHS Hazard Classification:

-

Toxicological Information: There is limited specific toxicological data available for this compound beyond its immediate corrosive and irritant effects[4][13]. It is not currently listed as a carcinogen by IARC, NTP, or OSHA[11]. The absence of comprehensive data necessitates treating the compound with a high degree of caution, assuming it may have unknown long-term effects.

Section 9: References

-

TCI EUROPE N.V. (2025). This compound - SAFETY DATA SHEET. TCI Chemicals.

-

Apollo Scientific. (2022). Cyclopent-3-ene-1-carboxylic acid Safety Data Sheet. Apollo Scientific.

-

Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Fisher Scientific.

-

ECHEMI. (n.d.). This compound SDS, 7686-77-3 Safety Data Sheets. ECHEMI.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem.

-

Fisher Scientific. (2024). SAFETY DATA SHEET - this compound. Fisher Scientific.

-

Sigma-Aldrich. (n.d.). 3-Cyclopentenecarboxylic acid. Sigma-Aldrich.

-

Home Sunshine Pharma. (n.d.). This compound CAS 7686-77-3. Home Sunshine Pharma.

-

AK Scientific, Inc. (n.d.). Cyclopentane-1,3-dicarboxylic acid Safety Data Sheet. AK Scientific, Inc.

-

Cayman Chemical. (2014). (1S,3R) 3-Hydroxycyclopentane carboxylic acid SAFETY DATA SHEET. Cayman Chemical.

-

ChemicalBook. (2025). This compound. ChemicalBook.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. TCI Chemicals.

-

Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.

-

LookChem. (n.d.). Cas 7686-77-3,this compound. LookChem.

Sources

- 1. Cas 7686-77-3,this compound | lookchem [lookchem.com]

- 2. This compound | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.it [fishersci.it]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound CAS 7686-77-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound | 7686-77-3 [chemicalbook.com]

- 9. This compound | 7686-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. echemi.com [echemi.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Solubility of 3-Cyclopentene-1-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Cyclopentene-1-carboxylic acid, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical principles governing its solubility in organic solvents and furnishes a practical framework for solvent selection and experimental solubility determination. While quantitative solubility data for this specific molecule is not extensively published, this guide synthesizes established principles of carboxylic acid chemistry to provide actionable insights. A detailed, step-by-step protocol for empirical solubility measurement is also presented to empower researchers in generating precise data for their specific applications.

Introduction: Understanding this compound

This compound (CAS No: 7686-77-3) is a versatile bifunctional molecule featuring a reactive cyclopentene ring and a polar carboxylic acid group.[1] This unique structure makes it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates like dolasetron mesylate.[2][3] Its utility in creating chiral molecules, heterocycles, and active pharmaceutical ingredients (APIs) underscores the importance of understanding its behavior in various solvent systems.[1] The efficiency of synthesis, purification, and formulation processes involving this intermediate is critically dependent on its solubility.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₂ | [4] |

| Molecular Weight | 112.13 g/mol | [4] |

| Appearance | Clear colorless to slightly yellow liquid | [2][5] |

| Density | 1.084 g/mL at 25 °C | [3] |

| Boiling Point | 215 °C | [3] |

| Refractive Index | n20/D 1.469 | [3] |

Theoretical Framework for Solubility in Organic Solvents

The solubility of this compound is dictated by the interplay of its structural features: the nonpolar cyclopentene ring and the highly polar carboxylic acid functional group. The principle of "like dissolves like" is the cornerstone for predicting its solubility.

2.1. The Role of the Carboxyl Group

The carboxylic acid moiety is capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen).[6] This allows for strong intermolecular interactions with polar solvents.

-

Polar Protic Solvents (e.g., Alcohols): Solvents like ethanol and methanol can engage in hydrogen bonding with both the hydroxyl and carbonyl groups of the carboxylic acid, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl proton of the acid. This generally results in good solubility. A qualitative report indicates solubility in ethanol and acetone.[1]

-

Dimerization in Nonpolar Solvents: In nonpolar or weakly polar solvents (e.g., hexane, toluene), carboxylic acids have a strong tendency to form cyclic dimers through hydrogen bonding between two molecules.[6] This self-association can limit solubility, as the solute-solute interactions become more favorable than solute-solvent interactions.

2.2. The Influence of the Cyclopentene Ring

The C5 hydrocarbon ring is nonpolar and contributes to the molecule's hydrophobic character. As the nonpolar portion of a carboxylic acid molecule increases in size, its solubility in water and highly polar solvents decreases, while its solubility in nonpolar solvents increases.[6][7][8] For this compound, with its relatively small five-carbon ring, a broad range of solubility across various organic solvents can be anticipated.

2.3. Acid-Base Chemistry and Solubility

The acidic proton of the carboxyl group can be abstracted by a base. This principle can be leveraged to dramatically enhance solubility in certain systems.

-

Aqueous Base: While this guide focuses on organic solvents, it's noteworthy that this compound will react with aqueous bases like sodium hydroxide to form a highly water-soluble sodium salt.[6][8]

-

Basic Organic Solvents (e.g., Pyridine): These solvents can act as proton acceptors, forming a salt-like complex and thereby increasing solubility.

Strategic Solvent Selection

The choice of solvent is contingent upon the specific application, whether it be for a chemical reaction, extraction, or crystallization. The following decision-making workflow can guide solvent selection:

Caption: Logical workflow for selecting an appropriate solvent system based on the intended application.

Experimental Determination of Solubility

Given the scarcity of published quantitative data, empirical determination of solubility is crucial for process development and optimization. The following protocol outlines a reliable method for measuring the solubility of this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Temperature-controlled shaker or incubator

-

Syringe filters (PTFE or other solvent-compatible membrane, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Step-by-Step Protocol

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible. b. Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). e. Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Sample Collection and Dilution: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately pass the aliquot through a syringe filter into a clean, tared vial to remove all undissolved solids. d. Accurately weigh the filtered aliquot. e. Dilute the filtered aliquot quantitatively with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the diluted sample using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical response versus concentration. d. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the original concentration in the saturated solution, accounting for all dilution factors. b. Express solubility in desired units, such as mg/mL or mol/L.

4.3. Self-Validating System and Causality

-

Trustworthiness through Equilibrium: The equilibration step is critical. A preliminary kinetic study can determine the minimum time to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the measured concentration plateaus.

-

Expertise in Sampling: Filtering the supernatant is a crucial step to prevent undissolved solid from artificially inflating the solubility measurement. Performing this step at the equilibration temperature is vital to avoid premature crystallization.

-

Authoritative Grounding in Analysis: The use of a validated, quantitative technique like HPLC or GC ensures the accuracy and precision of the concentration measurement. The calibration curve provides a traceable and verifiable basis for quantification.

Safety and Handling

This compound is classified as a corrosive substance.[9] It can cause severe skin burns and eye damage.[9] Always handle this compound in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Refer to the latest Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[9][11][12]

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853756, this compound. Retrieved from [Link]

-

Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 7686-77-3. Retrieved from [Link]

-

LookChem. (n.d.). Cas 7686-77-3, this compound. Retrieved from [Link]

-

University of California, Davis. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

Scribd. (n.d.). Solubility of Carboxylic Acids in 5% Nahco. Retrieved from [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

-

Pearson Education. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

-

The Chemistry Teacher. (2021, January 8). Solubility of Carboxylic Acids N5 [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

-

Ward, R., & Young, S. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

Britannica. (n.d.). Carboxylic acid. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3-cyclopentene carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Cyclopentene-1-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. Cas 7686-77-3,this compound | lookchem [lookchem.com]

- 3. This compound | 7686-77-3 [chemicalbook.com]

- 4. This compound | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 7686-77-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 8. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.it [fishersci.it]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 3-Cyclopentene-1-carboxylic Acid

Sources

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. This compound | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 95964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. echemi.com [echemi.com]

- 6. This compound | 7686-77-3 [chemicalbook.com]

- 7. Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. almacgroup.com [almacgroup.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 15. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 3-Cyclopentene-1-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of 3-Cyclopentene-1-carboxylic Acid: History, Discovery, and Modern Methodologies

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 7686-77-3) is a pivotal carboxylic acid characterized by a five-membered cyclopentene ring.[1] While modest in structure, its utility as a versatile building block in organic synthesis is significant, particularly within the pharmaceutical industry.[2] Its most notable application lies in its role as a key intermediate in the production of Dolasetron mesylate, an antiemetic agent used to manage nausea and vomiting following chemotherapy or surgery.[1][3] This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to this compound. We will dissect the underlying chemical principles, from foundational methods to modern, high-yield industrial processes, offering researchers and drug development professionals a detailed understanding of the causality behind various experimental choices and the logic of retrosynthetic design.

Compound Profile and Physicochemical Properties

Before delving into its synthesis, it is essential to establish the fundamental properties of the target molecule. This compound is a clear, colorless to slightly yellow liquid under standard conditions.[1] Its structure, containing both a reactive double bond and a carboxylic acid functional group, makes it a valuable precursor for a wide range of chemical transformations, including addition reactions, oxidations, and esterifications.[2]

| Property | Value | Source |

| CAS Number | 7686-77-3 | [1][4] |

| Molecular Formula | C₆H₈O₂ | [1][4] |

| Molecular Weight | 112.13 g/mol | [1][4] |

| IUPAC Name | cyclopent-3-ene-1-carboxylic acid | [4] |

| Boiling Point | 215 °C (lit.) | [1][5] |

| Density | 1.084 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index | n20/D 1.469 (lit.) | [1][5] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

Historical Perspective and the Genesis of Synthetic Routes

The history of this compound is intrinsically linked to the development of synthetic organic chemistry. Its discovery was not a singular event but rather the outcome of early efforts to construct functionalized cyclopentane ring systems. One of the seminal, well-documented methods was published in The Journal of Organic Chemistry in 1967, detailing an improved synthesis from 1,4-dichloro-2-butene.[6][7] This publication marks a key moment in the molecule's history, providing a reliable pathway that has since been cited in numerous subsequent studies.[6]

Prior to such streamlined methods, the construction of substituted cyclopentenes was often complex, yielding moderate or low results. The evolution of its synthesis showcases a broader trend in organic chemistry: the move towards more efficient, selective, and high-yielding reactions.

Retrosynthetic Analysis and Strategic Planning

A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify potential precursor fragments and the corresponding reactions (synthons) needed to assemble them.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals three primary strategies:

-

Functional Group Interconversion (FGI): Hydrolysis of a nitrile or oxidation of an alcohol.

-

Alkylation/Carboxylation: Introducing the carboxylic acid group onto a pre-formed cyclopentene ring.

-

Cyclization: Forming the five-membered ring from an acyclic precursor, which is the cornerstone of many classical and industrial methods.

Key Synthetic Methodologies: An Evolutionary Guide

The Classical Approach: Cyclization of an Acyclic Dihalide

The 1967 method reported by Schmid and Wolkoff provides a robust example of the cyclization strategy.[6] This approach builds the cyclopentene ring from a readily available four-carbon chain, 1,4-dichloro-2-butene.

Reaction Scheme: 1,4-dichloro-2-butene reacts with diethyl malonate in the presence of a base (like sodium ethoxide) to form a diethyl 2-allyl-2-(4-chlorobut-2-enyl)malonate intermediate. This undergoes an intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the final product.

Sources

- 1. Cas 7686-77-3,this compound | lookchem [lookchem.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. This compound | 7686-77-3 [chemicalbook.com]

- 4. This compound | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-シクロペンテンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound (7686-77-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

3-Cyclopentene-1-carboxylic Acid: A Guide to Commercial Suppliers, Purity, and Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Building Block

3-Cyclopentene-1-carboxylic acid (CAS No. 7686-77-3) is a bifunctional organic molecule featuring a reactive cyclopentene ring and a carboxylic acid group.[1] This unique structure makes it a highly valuable intermediate in the synthesis of complex chemical entities.[2] For researchers and professionals in drug development, its primary significance lies in its role as a key building block for active pharmaceutical ingredients (APIs).[1] Notably, it is a critical intermediate in the production of dolasetron mesylate, an antiemetic agent used to manage nausea and vomiting associated with chemotherapy and postoperative recovery.[2][3] The double bond and the carboxylic acid handle allow for a wide range of chemical transformations, including additions, oxidations, and coupling reactions, providing the flexibility needed to construct intricate molecular frameworks.[1] This guide provides an in-depth analysis of its commercial landscape, purity considerations, and a framework for selecting the appropriate grade for demanding research and development applications.

Core Chemical and Physical Properties

A foundational understanding of a reagent's physical properties is critical for experimental design and safety. This compound is typically a clear, colorless to slightly yellow liquid.[2][4] Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7686-77-3 | [5][6] |

| Molecular Formula | C₆H₈O₂ | [2][6] |

| Molecular Weight | 112.13 g/mol | [5][6][7] |

| Appearance | Clear colorless to slightly yellow liquid | [2][4] |

| Boiling Point | ~215 °C (lit.) | [2][3][5] |

| Density | ~1.084 g/mL at 25 °C (lit.) | [2][3][5] |

| Refractive Index | n20/D ~1.469 (lit.) | [2][3][5] |

| Storage Temperature | Refrigerator (+4°C) | [2] |

The Commercial Supplier Landscape

Sourcing this compound requires navigating a diverse market of manufacturers and distributors. Suppliers range from large, well-known chemical corporations to specialized fine chemical producers. They offer various quantities, from milligram-scale for initial research to multi-kilogram batches for pilot-scale and production applications.[8]

| Supplier | Type | Notes |

| Sigma-Aldrich (Merck) | Major Distributor | Offers various grades, though some products may be discontinued. Provides extensive documentation like Certificates of Analysis (CoA).[5] |

| TCI America | Manufacturer/Distributor | Provides high-purity grades suitable for a range of scientific applications.[9] |

| Apollo Scientific | Manufacturer/Distributor | UK-based supplier with US distribution, offering multiple pack sizes.[10] |

| Manchester Organics | Specialized Manufacturer | Offers stock availability and can accommodate bulk quote requests.[11] |

| Georganics | Specialized Supplier | Focuses on providing high-quality compounds for research and production, available in various sizes.[8] |

| LEAPChem | Specialized Supplier | A fine chemical supplier for R&D and bulk manufacturing activities.[7] |

| ChemicalBook | Aggregator/Marketplace | A platform listing numerous suppliers, primarily from China and India, offering various grades and purities.[3][12] |

| ECHEMI | Aggregator/Marketplace | Lists multiple manufacturers and traders, often specifying grade (e.g., Pharmaceutical, Industrial, Analytical).[7][13] |

Purity Specifications: The Critical Determinant of Experimental Success

The purity of a starting material is paramount in drug development, where unidentified impurities can lead to failed experiments, misleading biological data, or complications in regulatory filings. This compound is commercially available in several purity grades, typically ranging from 97% to over 99%.[5][7][13]

Understanding Purity Grades and Potential Impurities

The stated purity on a supplier's Certificate of Analysis (CoA) reflects the percentage of the target molecule. The remaining percentage consists of impurities, which can arise from the synthetic route or degradation. While specific impurity profiles are proprietary, common contaminants in such a compound could include:

-

Isomeric Impurities: Positional isomers of the double bond (e.g., 2-Cyclopentene-1-carboxylic acid).

-

Saturated Analogs: Cyclopentanecarboxylic acid, resulting from over-reduction or as a synthetic byproduct.[14]

-

Residual Starting Materials: Unreacted precursors from the synthesis, such as 1,4-dichloro-2-butene, as described in some synthetic routes.[15]

-

Solvents and Reagents: Residual solvents or reagents used during synthesis and purification.

The choice of purity grade is a balance between cost and the risk of experimental interference.

| Purity Grade | Typical Application | Rationale |

| 97% | Early-stage discovery, proof-of-concept synthesis | Cost-effective for initial screening where the presence of minor impurities is unlikely to alter the primary outcome. |

| 98% | Method development, lead optimization | A good balance of quality and cost for refining synthetic routes and generating material for initial biological assays. |

| ≥99% | Process development, scale-up, GMP synthesis pre-cursor | Essential for late-stage development where impurity profiles must be tightly controlled to ensure reproducibility and meet regulatory standards. |

Analytical Methods for Purity Verification

A supplier's CoA is the primary quality document, but independent verification provides the highest level of assurance. Standard analytical techniques for confirming the purity and identity of this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and can be used for quantitative analysis (qNMR) to establish a highly accurate purity value.

-

High-Performance Liquid Chromatography (HPLC): A primary method for separating and quantifying the main component from its non-volatile impurities.[14]

-

Gas Chromatography (GC): Suitable for assessing purity, especially for identifying volatile impurities and residual solvents.

-

Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups (C=C, C=O, O-H), serving as a rapid identity check.[6]

A Framework for Selecting the Right Grade

The decision-making process for selecting a supplier and purity grade should be systematic. The following workflow illustrates key decision points for a researcher.

Caption: Decision workflow for selecting and qualifying this compound.

Experimental Protocol: Incoming Material Quality Control

To ensure the integrity of experimental work, it is best practice to implement a self-validating system for incoming reagents. This protocol outlines a standard workflow for verifying the identity and purity of a newly received batch of this compound.

Objective: To confirm that the received material meets the specifications stated on the supplier's Certificate of Analysis.

Methodology:

-

Documentation Review:

-

Log the material details: Supplier, lot number, date received, and storage conditions.

-

Compare the supplier's CoA against internal specifications for purity, appearance, and analytical data.

-

-

Visual Inspection:

-

Identity Confirmation (FTIR):

-

Acquire an FTIR spectrum of the sample.

-

Compare the resulting spectrum against a reference spectrum or literature data.[6] Key peaks to verify include the carboxylic acid O-H stretch (~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C=C stretch (~1650 cm⁻¹).

-

-

Purity Assessment (HPLC or GC):

-

Develop or use a standard HPLC/GC method to analyze the sample.

-

The mobile phase for HPLC can consist of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[14]

-